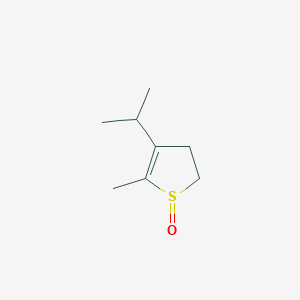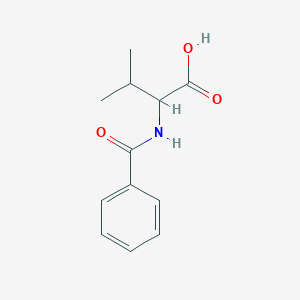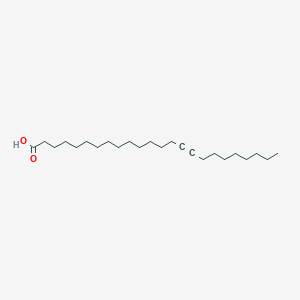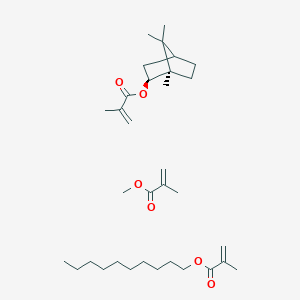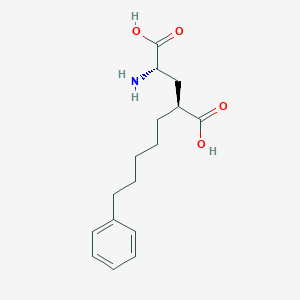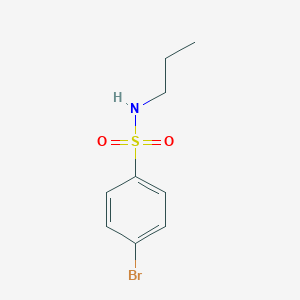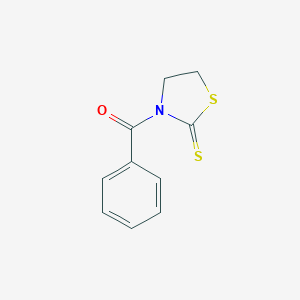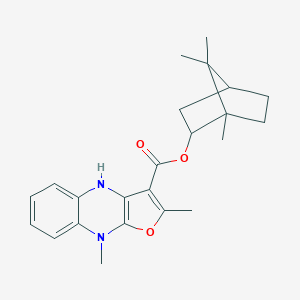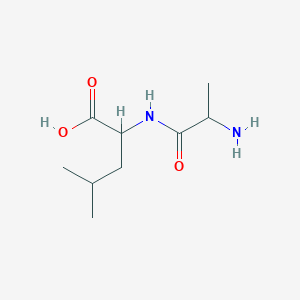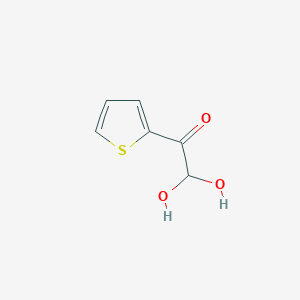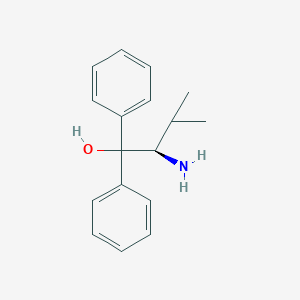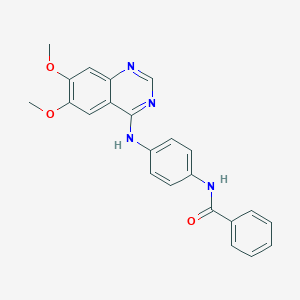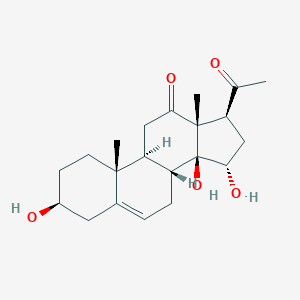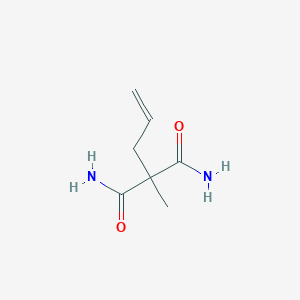
Methylallylmalonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylallylmalonamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a white crystalline solid with the chemical formula C7H11NO2 and a molecular weight of 141.17 g/mol. Methylallylmalonamide is a derivative of malonic acid and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Methylallylmalonamide is not fully understood. However, it is believed to exhibit its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins play a key role in the inflammatory response and are involved in the regulation of pain and fever.
Efectos Bioquímicos Y Fisiológicos
Methylallylmalonamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to reduce fever by inhibiting the production of prostaglandins. Furthermore, Methylallylmalonamide has been found to exhibit antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylallylmalonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using various methods. It also exhibits a wide range of pharmacological effects, making it a versatile compound for various scientific studies. However, Methylallylmalonamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity are not fully understood. Furthermore, it has not been extensively studied in humans, and its long-term effects are not known.
Direcciones Futuras
There are several future directions for the study of Methylallylmalonamide. One potential direction is the further investigation of its pharmacokinetics and toxicity in humans. Another direction is the study of its potential use as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Furthermore, the antimicrobial activity of Methylallylmalonamide could be further explored for its potential use as an antibiotic. Overall, the study of Methylallylmalonamide has the potential to lead to the development of new and innovative drugs and agrochemicals.
Conclusion:
In conclusion, Methylallylmalonamide is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, as well as antimicrobial activity against various bacterial strains. Methylallylmalonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Methylallylmalonamide, including the investigation of its pharmacokinetics and toxicity in humans and its potential use as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Síntesis
Methylallylmalonamide can be synthesized using various methods. One of the most common methods involves the reaction of malonic acid with allylamine in the presence of a catalyst. The resulting product is then treated with methyl iodide to form Methylallylmalonamide. Another method involves the reaction of malonic acid with allylamine followed by the addition of acetic anhydride and pyridine to form the acetamide derivative, which is then treated with methyl iodide to form Methylallylmalonamide.
Aplicaciones Científicas De Investigación
Methylallylmalonamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Methylallylmalonamide has also been studied for its potential use as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Furthermore, it has been found to exhibit antimicrobial activity against various bacterial strains.
Propiedades
Número CAS |
135460-69-4 |
|---|---|
Nombre del producto |
Methylallylmalonamide |
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-methyl-2-prop-2-enylpropanediamide |
InChI |
InChI=1S/C7H12N2O2/c1-3-4-7(2,5(8)10)6(9)11/h3H,1,4H2,2H3,(H2,8,10)(H2,9,11) |
Clave InChI |
WKVXTRWETFHWHX-UHFFFAOYSA-N |
SMILES |
CC(CC=C)(C(=O)N)C(=O)N |
SMILES canónico |
CC(CC=C)(C(=O)N)C(=O)N |
Sinónimos |
Propanediamide, 2-methyl-2-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




